molecular formula C12H11NO2 B180422 Methyl 2-methylquinoline-6-carboxylate CAS No. 108166-01-4

Methyl 2-methylquinoline-6-carboxylate

Cat. No.: B180422
CAS No.: 108166-01-4
M. Wt: 201.22 g/mol
InChI Key: KGSIXOOGGCSYTB-UHFFFAOYSA-N
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Description

Methyl 2-methylquinoline-6-carboxylate is an organic compound with the molecular formula C12H11NO2 It belongs to the quinoline family, which is characterized by a benzene ring fused to a pyridine ring

Mechanism of Action

Target of Action

Methyl 2-methylquinoline-6-carboxylate is a derivative of quinoline, a heterocyclic compound that has been widely studied for its versatile applications in the fields of industrial and synthetic organic chemistry . .

Mode of Action

Quinoline derivatives have been known to interact with various biological targets, leading to a range of effects . The specific interactions of this compound with its targets would need further investigation.

Biochemical Pathways

Quinoline and its derivatives have been reported to have substantial biological activities , suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

The compound is reported to be a solid at room temperature, with a molecular weight of 20122 . These properties could influence its bioavailability and pharmacokinetics.

Result of Action

Quinoline derivatives have been reported to have substantial biological activities , suggesting that they may have a range of effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. This compound is reported to be stable under dry, room temperature conditions .

Biochemical Analysis

Biochemical Properties

Methyl 2-methylquinoline-6-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . Additionally, it can bind to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular metabolism and signaling pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis . This compound can also alter the activity of key signaling molecules, such as kinases and phosphatases, thereby impacting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound can exhibit toxic or adverse effects, such as inducing oxidative stress and apoptosis in cells.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation . This compound can also affect metabolic flux by altering the levels of key metabolites. For example, it has been shown to increase the production of reactive oxygen species (ROS), which can impact cellular redox balance and metabolic activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound can also accumulate in specific cellular compartments, such as the mitochondria, where it can exert its effects on cellular metabolism and function.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it can influence mitochondrial function and energy production. This localization is essential for its role in modulating cellular metabolism and signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-methylquinoline-6-carboxylate can be achieved through several methods. One common approach involves the Friedländer synthesis, which typically uses aniline and acrolein as starting materials. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, under reflux conditions . Another method involves the Doebner-Miller reaction, where aniline reacts with ethyl acetoacetate in the presence of zinc chloride as a catalyst .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are commonly used . These methods not only enhance the efficiency of the synthesis but also reduce the generation of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methylquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, halogens.

Major Products Formed:

    Oxidation: Quinoline-6-carboxylic acid derivatives.

    Reduction: 2-methylquinoline derivatives.

    Substitution: Nitrated or halogenated quinoline derivatives.

Properties

IUPAC Name

methyl 2-methylquinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-9-7-10(12(14)15-2)5-6-11(9)13-8/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSIXOOGGCSYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368012
Record name methyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108166-01-4
Record name methyl 2-methylquinoline-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-carboxy-2-methyl quinoline in MeOH (600 ml) was added concentrated H2SO4 and stirred for 3 days at room temperature. The reaction mixture was evaporated and the residue was diluted with H2O (250 ml) and ethyl acetate (250 ml), and transferred to a separatory funnel. A solution of saturated sodium bicarbonate in water (1 L) was added and extraction with ethyl acetate afforded a purple solid which was chromatographed on column of flash silica gel using hexane-ethyl acetate (2:1) as eluant to provide the title compound as a yellow solid: m.p. 98-101° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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